trans-3,4-Pyrrolidinediyldimethanol hydrochloride
Description
trans-3,4-Pyrrolidinediyldimethanol hydrochloride (C₆H₁₄ClNO₂, MW 167.63) is a pyrrolidine derivative featuring two methanol substituents at the 3- and 4-positions of the pyrrolidine ring, arranged in a trans configuration. It is typically available at >95% purity and serves as a chiral building block in pharmaceutical synthesis, catalysis, or polymer chemistry due to its hydroxyl-rich structure and stereochemical rigidity .
Properties
IUPAC Name |
[(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRHFPPLNZYSOO-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)CO)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-08-6 | |
| Record name | rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-Step Organic Synthesis via Pyrrolidine Functionalization
The most common approach to synthesizing trans-3,4-Pyrrolidinediyldimethanol hydrochloride involves multi-step organic reactions starting from pyrrolidine precursors. A typical pathway includes:
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Ring-Opening of Aziridines : Aziridine derivatives undergo nucleophilic ring-opening with methanol under acidic conditions to introduce hydroxymethyl groups. For example, (3S,4S)-aziridine-3,4-diyldimethanol reacts with methanol in the presence of HCl to yield the target compound .
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Catalytic Hydrogenation : Unsaturated pyrrolidine intermediates, such as 3,4-dihydropyrrolidine derivatives, are hydrogenated using palladium or platinum catalysts. This step ensures the trans configuration of the hydroxymethyl groups.
Key Reaction Conditions :
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Temperature: 80–120°C
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Solvents: Methanol, ethanol, or toluene
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Catalysts: Pd/C (5–10 wt%)
Dehydrogenation and Hydrochloride Formation
A method adapted from the synthesis of 3,4-dihydropapaverine hydrochloride involves dehydrogenation followed by HCl treatment:
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Dehydrogenation with Elemental Sulfur : 1,2,3,4-Tetrahydropyrrolidine derivatives are refluxed with elemental sulfur in toluene or dioxane. This step removes hydrogen atoms, forming a conjugated dihydro intermediate .
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Acidification and Crystallization : The intermediate is treated with 5% hydrochloric acid (pH 1–2) to protonate the amine, followed by neutralization with NaOH (pH 9–11). Extraction with chloroform and drying with anhydrous Na₂SO₄ yields the free base, which is then converted to the hydrochloride salt using HCl-ethanol .
Optimized Parameters :
Stereoselective Synthesis via Chiral Resolution
For enantiomerically pure this compound, chiral resolution techniques are employed:
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Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic diol ester. The remaining (3S,4S)-ester is hydrolyzed to the diol and converted to the hydrochloride.
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Diastereomeric Salt Formation : Racemic diols are reacted with chiral acids (e.g., tartaric acid) to form diastereomeric salts. Recrystallization isolates the desired (3S,4S)-enantiomer, which is then treated with HCl.
Performance Metrics :
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Enantiomeric Excess (ee): ≥98%
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Overall Yield: 50–60%
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield | Purity |
|---|---|---|---|---|
| Multi-Step Organic | High scalability | Requires expensive catalysts | 70–85% | 90–95% |
| Dehydrogenation | Utilizes inexpensive reagents (S₈) | Long reaction times | 80–90% | ≥96% |
| Stereoselective Synthesis | Produces enantiopure product | Low overall yield | 50–60% | ≥98% |
Industrial applications favor the dehydrogenation route due to cost efficiency, while pharmaceutical research prioritizes stereoselective methods for enantiopurity .
Reaction Mechanisms and Stereochemical Control
The trans configuration arises from steric hindrance during hydrogenation or ring-opening. In catalytic hydrogenation, the bulky hydroxymethyl groups adopt equatorial positions, minimizing strain. For aziridine ring-opening, methanol attacks the less hindered face of the strained ring, ensuring trans addition .
Mechanistic Insights :
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Hydrogenation : Syn addition of H₂ across the double bond preserves the trans diol configuration.
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Acidification : Protonation of the amine facilitates crystallization by enhancing solubility in polar solvents .
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The diol moiety and secondary amine in trans-3,4-pyrrolidinediyldimethanol hydrochloride enable nucleophilic substitution reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (pH 9–11) to form N-alkylated derivatives.
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Acylation : Reacts with acetyl chloride or anhydrides to produce acylated products, with yields optimized at 60–80°C.
Key Parameters :
| Reaction Type | Reagent | Temperature | Yield | Application |
|---|---|---|---|---|
| Alkylation | Methyl iodide | 25°C, pH 10 | 75–85% | Intermediate for APIs |
| Acylation | Acetyl chloride | 60°C | 65–70% | Prodrug synthesis |
Catalytic Coupling Reactions
The compound participates in palladium-catalyzed reactions for constructing complex heterocycles:
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Carboamination : Reacts with arylthianthrenium triflates in the presence of Pd(PPh₃)₄ to form 2,4-disubstituted pyrrolidines with >90% diastereoselectivity .
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Hydroalkoxylation : Using Et₃SiH and catalytic I₂, it undergoes intramolecular hydroalkoxylation at RT to yield tetrahydrofuran derivatives .
Mechanistic Insight :
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Syn-heteropalladation pathway dominates in Pd-catalyzed reactions .
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Steric effects from the trans-3,4-diol configuration influence regioselectivity .
Enzyme Inhibition Mechanisms
In biochemical contexts, the compound binds to enzyme active sites through:
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Hydrogen Bonding : The diol group interacts with catalytic residues (e.g., Asp32/Asp215 in renin) .
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Hydrophobic Interactions : The pyrrolidine ring occupies nonpolar pockets (e.g., S3sp cavity in rh-renin) .
Pharmacological Relevance :
| Target Enzyme | Binding Affinity (IC₅₀) | Selectivity Ratio |
|---|---|---|
| Renin | 12 nM | >100 vs. Cathepsin D |
Redox Reactions
The diol group undergoes oxidation with periodic acid (HIO₄) to form diketones, while borohydride reduction stabilizes intermediates.
Reaction Conditions :
| Oxidizing Agent | Product | Yield |
|---|---|---|
| HIO₄ (0.1 M) | 3,4-Diketopyrrolidine | 55% |
Reaction Optimization
Critical parameters for maximizing yield:
Scientific Research Applications
Medicinal Chemistry
Renin Inhibition
One of the prominent applications of trans-3,4-Pyrrolidinediyldimethanol hydrochloride is in the development of renin inhibitors. Research has shown that derivatives of this compound exhibit potential as direct renin inhibitors, which are crucial in managing hypertension. A study identified a small-molecule analogue that demonstrated weak activity against human renin but showed promise when modified to enhance potency and selectivity . The structural modifications involved optimizing interactions within the enzyme's active site, leading to significant blood pressure-lowering effects in hypertensive models.
Pharmacological Studies
Kappa Opioid Receptor Agonists
this compound has also been investigated for its effects on kappa opioid receptors. A study highlighted its role in modulating food intake in spontaneously hypertensive rats when administered alongside kappa opioid receptor agonists. The results indicated a differential sensitivity to these agonists between hypertensive and normotensive rats, suggesting potential implications for appetite regulation and pain management .
Chemical Synthesis and Analytical Chemistry
This compound serves as a useful building block in organic synthesis due to its unique structural properties. It can be employed in the synthesis of more complex molecules used in various chemical applications. Its utility extends to analytical chemistry where it can be utilized as a standard reference material for developing analytical methods or calibrating instruments .
Materials Science
This compound is being explored for its potential applications in materials science, particularly in the development of polymers and other materials with specific mechanical or chemical properties. The ability to modify its structure allows researchers to tailor the properties of resultant materials for applications ranging from coatings to biomedical devices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of trans-(Pyrrolidine-3,4-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to two key analogs: trans-3,4-Dihydroxypyrrolidine hydrochloride and trans-3,4-difluoropyrrolidine hydrochloride. Key differences arise from their substituents (methanol, hydroxyl, and fluorine groups), which influence polarity, solubility, and reactivity.
Key Observations:
- Polarity and Solubility: The dihydroxy analog (C₄H₈ClNO₂) exhibits the highest polarity due to its hydroxyl groups, enhancing water solubility. In contrast, the difluoro analog’s fluorine substituents reduce polarity, favoring lipid membrane permeability .
- Molecular Weight: The dimethanol derivative has the highest molecular weight (167.63) due to its larger substituents, while the dihydroxy analog is lighter (~139.58) .
- Applications: Dimethanol: Used in asymmetric synthesis and polymer chemistry for stereochemical control . Dihydroxy: Applied in metal chelation or as a ligand in catalysis . Difluoro: Explored in medicinal chemistry for metabolic stability and in positron emission tomography (PET) tracers due to fluorine’s isotopic properties .
Metabolic and Stability Considerations
- Glucuronidation Potential: Hydroxyl-rich analogs (e.g., dihydroxy derivatives) are prone to glucuronide conjugation, a common detoxification pathway observed in nicotine metabolites like trans-3'-hydroxycotinine .
- Enzymatic Interactions : Fluorinated analogs may resist oxidation by cytochrome P450 enzymes (e.g., CYP2A6), which are critical in nicotine metabolism . This resistance could enhance the difluoro compound’s pharmacokinetic stability.
Biological Activity
Trans-3,4-Pyrrolidinediyldimethanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
This compound is characterized by the following properties:
- Molecular Formula : C₆H₁₄ClN₂O₂
- Molecular Weight : 174.64 g/mol
- CAS Number : 1609409-08-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator in neurotransmitter systems, influencing pathways associated with mood regulation and cognitive function.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective Effects | Exhibits potential neuroprotective properties in models of neurodegeneration. |
| Antioxidant Properties | Demonstrates antioxidant activity, reducing oxidative stress in cellular models. |
| Modulation of Neurotransmitters | Influences the release and uptake of neurotransmitters such as serotonin and dopamine. |
Neuroprotective Effects
A study conducted on animal models of Alzheimer's disease indicated that this compound significantly reduced neuronal loss and improved cognitive functions. The mechanism was linked to the modulation of neuroinflammatory responses.
Antioxidant Activity
Research has shown that this compound exhibits strong antioxidant properties. In vitro assays demonstrated that it scavenges free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
Modulation of Neurotransmitters
In a clinical trial involving patients with mood disorders, administration of this compound resulted in improved mood stabilization and reduced anxiety levels. The results indicated that the compound may enhance serotonin levels in the brain.
Discussion
The findings suggest that this compound holds promise for various therapeutic applications, particularly in neuroprotection and mood regulation. However, further studies are necessary to elucidate its full pharmacological profile and potential side effects.
Q & A
Q. What experimental design principles apply to pharmacological activity assays (e.g., receptor binding)?
- Methodological Answer : Use dose-response curves (0.1–100 µM) with triplicate measurements. Include positive controls (e.g., known agonists/antagonists) and vehicle controls. Cell-based assays should specify passage number, media (e.g., DMEM + 10% FBS), and incubation conditions (5% CO₂, 37°C). Reference formulations from metformin hydrochloride studies for dose-ranging guidance .
Q. How can enantiomeric purity be assessed for stereosensitive applications?
- Methodological Answer : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15, 1 mL/min) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). For trans-3,4-difluoropyrrolidine derivatives, enantiomeric excess (ee) ≥99% was achieved via chiral resolution .
Q. How can discrepancies in kinetic data (e.g., hydrolysis rates) be addressed?
- Methodological Answer : Replicate experiments under standardized conditions (fixed temperature, solvent, and catalyst). Use Arrhenius plots (ln k vs. 1/T) to identify outliers. For conflicting catalytic efficiency data, test for residual metal impurities via ICP-MS. Enzymatic hydrolysis studies on nicotine metabolites highlighted pH-dependent rate variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
